Crystal Structure and Packing
The solid-state structure of 8-Bromo-2-(trifluoromethyl)quinoline has been resolved, revealing an orthorhombic crystal system with specific unit cell dimensions [1]. This is a direct, quantifiable physical property that differentiates it from other halogenated quinoline derivatives, which may crystallize in different space groups or exhibit polymorphism. For procurement, this data ensures that the material received matches the expected crystalline form, which can be critical for reproducibility in solid-state reactions or formulation studies.
| Evidence Dimension | Crystal System and Unit Cell Dimensions |
|---|---|
| Target Compound Data | Orthorhombic, space group Pbca, a = 8.483(4) Å, b = 18.249(9) Å, c = 15.889(8) Å, Z = 8 |
| Comparator Or Baseline | Many other quinoline derivatives (e.g., 8-bromoquinoline) exhibit different crystal systems (e.g., monoclinic) or are oils at room temperature. |
| Quantified Difference | Unique orthorhombic packing as defined by the lattice parameters. |
| Conditions | X-ray crystallography at standard temperature. |
Why This Matters
This specific crystal structure is a verifiable fingerprint for the compound, confirming identity and ensuring batch-to-batch consistency in applications where solid-state properties are relevant.
- [1] South African Journal of Chemistry, 32(4). Crystal data for 8-Bromo-2-(trifluoromethyl)quinoline. Available at: https://journals.co.za/toc/chem/32/4 View Source
